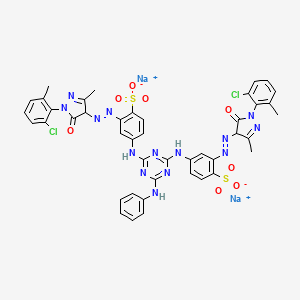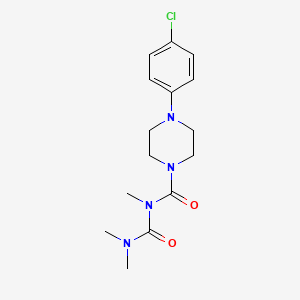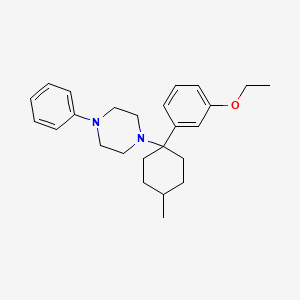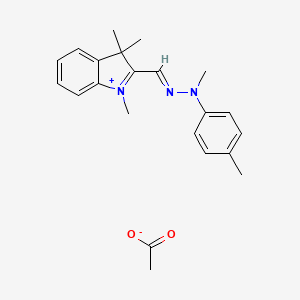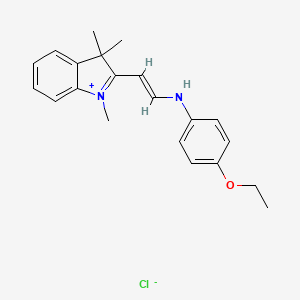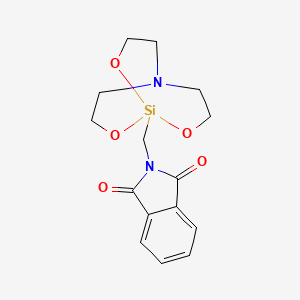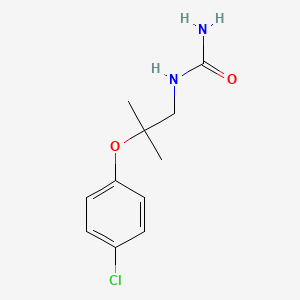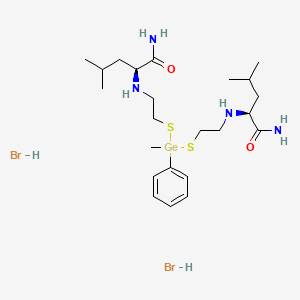
N,N'-((Methylphenylgermanylene)bis(thio-2,1-ethanediyl))bisleucinamide dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide is a complex organogermanium compound It is characterized by the presence of leucinamide groups linked through a germanium center, which is further connected by thioether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide typically involves multiple steps:
Formation of the Germanium Center: The initial step involves the preparation of a methylphenylgermanium precursor. This can be achieved through the reaction of methylphenylgermanium trichloride with suitable reagents.
Thioether Linkage Formation: The next step involves the introduction of thioether linkages. This can be done by reacting the germanium precursor with thiol-containing compounds under controlled conditions.
Attachment of Leucinamide Groups: The final step involves the attachment of leucinamide groups to the germanium center. This can be achieved through peptide coupling reactions using leucinamide and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The thioether linkages in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The germanium center can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The leucinamide groups can undergo substitution reactions with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced germanium species
Substitution: Substituted leucinamide derivatives
科学研究应用
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of other organogermanium compounds.
Biology: Its unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: It may have potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: It can be used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide involves its interaction with molecular targets through its leucinamide and thioether groups. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide can be compared with other similar compounds such as:
Leucinamide derivatives: These compounds share the leucinamide moiety but differ in their central metal or linkage groups.
Organogermanium compounds: These compounds share the germanium center but differ in their organic substituents.
The uniqueness of Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide lies in its combination of leucinamide groups and thioether linkages around a germanium center, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
120627-02-3 |
|---|---|
分子式 |
C23H44Br2GeN4O2S2 |
分子量 |
705.2 g/mol |
IUPAC 名称 |
(2S)-2-[2-[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]ethylsulfanyl-methyl-phenylgermyl]sulfanylethylamino]-4-methylpentanamide;dihydrobromide |
InChI |
InChI=1S/C23H42GeN4O2S2.2BrH/c1-17(2)15-20(22(25)29)27-11-13-31-24(5,19-9-7-6-8-10-19)32-14-12-28-21(23(26)30)16-18(3)4;;/h6-10,17-18,20-21,27-28H,11-16H2,1-5H3,(H2,25,29)(H2,26,30);2*1H/t20-,21-;;/m0../s1 |
InChI 键 |
RCHSECFDRQQWNS-HRIAXCGHSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N)NCCS[Ge](C)(C1=CC=CC=C1)SCCN[C@@H](CC(C)C)C(=O)N.Br.Br |
规范 SMILES |
CC(C)CC(C(=O)N)NCCS[Ge](C)(C1=CC=CC=C1)SCCNC(CC(C)C)C(=O)N.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


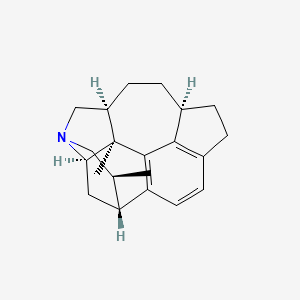
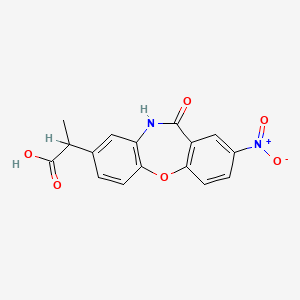
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

